molecular formula C23H19F3N6O2S2 B10954026 4-[1-(benzenesulfonyl)piperidin-4-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-[1-(benzenesulfonyl)piperidin-4-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10954026
M. Wt: 532.6 g/mol
InChI Key: CLDXSZAPROTFKI-UHFFFAOYSA-N
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Description

4-[1-(benzenesulfonyl)piperidin-4-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: , often referred to as “compound X” for brevity, belongs to the class of heterocyclic compounds. Its complex structure combines sulfur, nitrogen, and carbon atoms, resulting in unique chemical properties.

Preparation Methods

Synthesis Routes::

    Piperidine Sulfonation: The synthesis typically starts with piperidine, which undergoes sulfonation using benzenesulfonyl chloride. This step introduces the benzenesulfonyl group.

    Trifluoromethylation: The next step involves introducing the trifluoromethyl group. Various methods exist, including nucleophilic trifluoromethylation using reagents like Ruppert–Prakash reagent or Togni reagent.

    Cyclization: The final cyclization step forms the intricate tetracyclic structure.

Industrial Production:: Industrial-scale production of compound X involves multistep processes, carefully optimized for yield and purity. These methods often employ flow chemistry or continuous processes to enhance efficiency.

Chemical Reactions Analysis

Reactions::

    Oxidation: Compound X is susceptible to oxidation due to its sulfur-containing ring. Oxidizing agents like m-chloroperbenzoic acid (mCPBA) can convert it to sulfoxides or sulfones.

    Reduction: Reduction with metal hydrides (e.g., lithium aluminum hydride) yields the corresponding piperidine derivative.

    Substitution: Nucleophilic substitution reactions occur at the benzenesulfonyl group.

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Piperidine derivatives.
  • Substitution: Various substituted products.

Scientific Research Applications

Compound X finds applications in diverse fields:

    Medicine: Investigated as a potential drug scaffold due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study protein–ligand interactions.

    Materials Science: Explored for its luminescent properties and as a building block for functional materials.

Mechanism of Action

The exact mechanism remains an active area of research. studies suggest that compound X interacts with specific protein targets, modulating cellular pathways related to inflammation, cell signaling, or enzyme activity.

Comparison with Similar Compounds

Compound X stands out due to its trifluoromethyl group, which enhances lipophilicity and bioavailability. Similar compounds include [Compound Y] and [Compound Z], but their structures lack the trifluoromethyl moiety.

Properties

Molecular Formula

C23H19F3N6O2S2

Molecular Weight

532.6 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)piperidin-4-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C23H19F3N6O2S2/c1-13-11-16(23(24,25)26)28-22-17(13)18-19(35-22)21-29-20(30-32(21)12-27-18)14-7-9-31(10-8-14)36(33,34)15-5-3-2-4-6-15/h2-6,11-12,14H,7-10H2,1H3

InChI Key

CLDXSZAPROTFKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5CCN(CC5)S(=O)(=O)C6=CC=CC=C6)C(F)(F)F

Origin of Product

United States

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